

Benchmarking Ddr1-IN-4: A Comparative Guide to Novel DDR1 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ddr1-IN-4*

Cat. No.: *B607013*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of Discoidin Domain Receptor 1 (DDR1) inhibition is rapidly evolving, with new chemical entities demonstrating increased potency and selectivity. This guide provides a comparative analysis of the novel DDR1 inhibitor, **Ddr1-IN-4**, against other recently developed inhibitors. The data presented is intended to aid researchers in selecting the most appropriate tool compounds for their studies in oncology, fibrosis, and other DDR1-implicated diseases.

Performance Comparison of Novel DDR1 Inhibitors

The inhibitory activity of small molecule compounds against DDR1 is a critical parameter for their potential therapeutic application. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **Ddr1-IN-4** and other notable novel DDR1 inhibitors. Lower IC₅₀ values indicate higher potency.

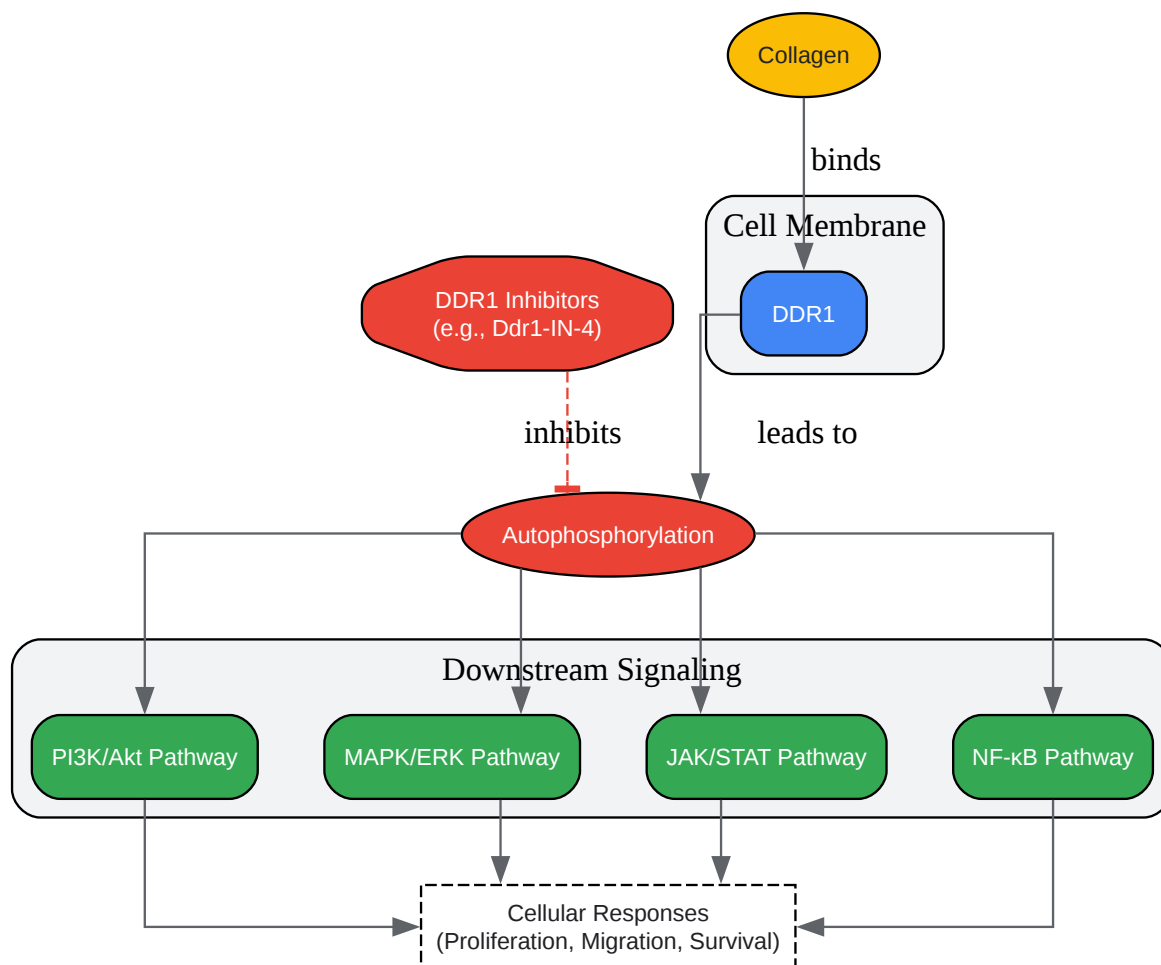
Inhibitor	DDR1 IC50 (nM)	DDR2 IC50 (nM)	Selectivity (DDR2/DDR1)	Reference
Ddr1-IN-4 (Compound 2.45)	29	1900	~65.5x	[1]
DDR1-IN-1	105	413	~3.9x	[2][3]
DDR1-IN-2	47	145	~3.1x	[2][3]
Compound 4	46.16	Not Reported	Not Reported	[4]
Compound 7	165.0	Not Reported	Not Reported	
7rh	6.8	Not Reported	Not Reported	

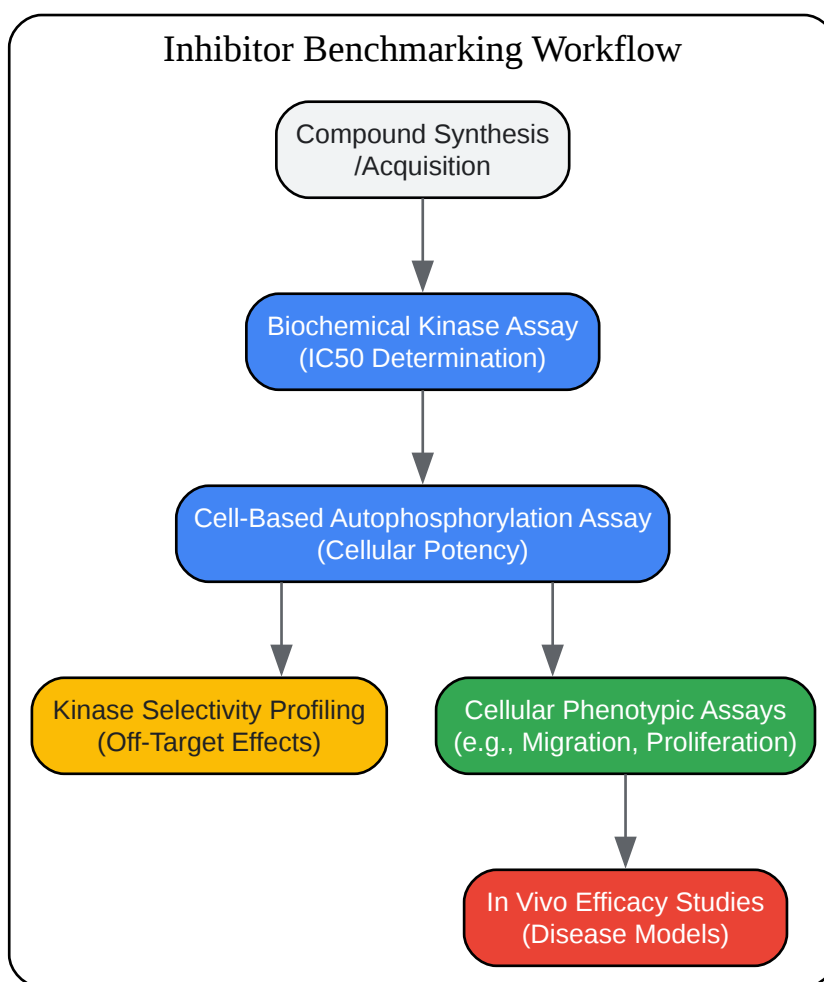
Key Observations:

- **Ddr1-IN-4** emerges as a highly potent and selective inhibitor of DDR1, with an IC50 of 29 nM.[1] Its approximately 65.5-fold selectivity over the closely related DDR2 receptor is a significant advantage, minimizing potential off-target effects.
- DDR1-IN-1 and DDR1-IN-2 are well-characterized inhibitors, with DDR1-IN-2 showing greater potency than DDR1-IN-1.[2][3] However, both exhibit lower selectivity for DDR1 over DDR2 compared to **Ddr1-IN-4**.
- Compound 4, identified through a hybrid virtual screening approach, demonstrates potent DDR1 inhibition with an IC50 of 46.16 nM.
- 7rh stands out as a particularly potent inhibitor with an IC50 of 6.8 nM.[4]

DDR1 Signaling Pathway and Inhibition

DDR1 is a receptor tyrosine kinase that is activated by collagen. Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that play crucial roles in cell adhesion, migration, proliferation, and extracellular matrix remodeling.[5] Dysregulation of the DDR1 signaling pathway is implicated in various diseases, including cancer and fibrosis.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DDR1-IN-4 | Selective and potent DDR1 inhibitor | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Ddr1-IN-4: A Comparative Guide to Novel DDR1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607013#benchmarking-ddr1-in-4-against-novel-ddr1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com